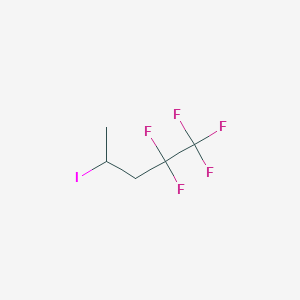
4-Iodo-1,1,1,2,2-pentafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,1,1,2,2-pentafluoropentane is an organofluorine compound with the molecular formula C5H6F5I It is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,1,1,2,2-pentafluoropentane typically involves the iodination of a pentafluoropentane precursor. One common method is the reaction of 1,1,1,2,2-pentafluoropentane with iodine in the presence of a catalyst, such as silver nitrate, under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,1,1,2,2-pentafluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluoropentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of pentafluoropentanoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 4-hydroxy-1,1,1,2,2-pentafluoropentane or 4-amino-1,1,1,2,2-pentafluoropentane.
Reduction: Formation of 1,1,1,2,2-pentafluoropentane.
Oxidation: Formation of pentafluoropentanoic acid derivatives.
Scientific Research Applications
4-Iodo-1,1,1,2,2-pentafluoropentane has several applications in scientific research:
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Iodo-1,1,1,2,2-pentafluoropentane involves its reactivity with various nucleophiles and electrophiles. The presence of both iodine and fluorine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Iodo-1,1,1,2,2-pentafluoropentane can be compared with other similar compounds, such as:
1,1,1,2,2-Pentafluoropentane: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-1,1,1,2,2-pentafluoropentane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-1,1,1,2,2-pentafluoropentane: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine-containing compound.
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-4-iodopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5I/c1-3(11)2-4(6,7)5(8,9)10/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDACZYAYFEFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














